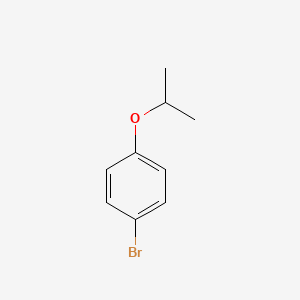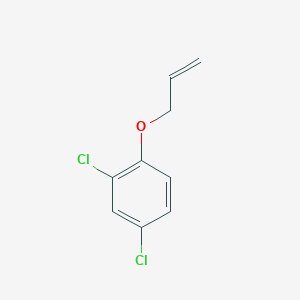
7-甲基-1,2,3,4-四氢喹啉
描述
7-Methyl-1,2,3,4-tetrahydroquinoline (7-MeTHQ) is a synthetic compound with a wide range of applications in medicinal chemistry, biochemistry, and physiology. It is a versatile compound that can be used to create a variety of compounds with different properties. 7-MeTHQ has been used in a variety of research projects, from drug discovery to therapeutic agents. It is also a promising candidate for use in laboratory experiments, due to its relatively low toxicity.
科学研究应用
生物活性化合物的合成
四氢喹啉骨架是医药剂的关键结构基序,因为它存在于许多生物活性天然产物中。 高度取代的四氢喹啉,如7-甲基-1,2,3,4-四氢喹啉的合成,通常涉及级联反应,例如克诺evenagel缩合,然后是aza-迈克尔-迈克尔加成 。这些化合物因其显着的生物活性而成为目标,并用于开发新的治疗剂。
抗菌和抗真菌剂
喹啉衍生物,包括四氢喹啉类似物,以其广泛的生物活性而闻名。 它们已被发现具有抗菌和抗真菌特性,使其在开发新的抗菌药物方面具有价值 。四氢喹啉的结构多样性允许合成许多具有抗菌和抗真菌剂潜力的衍生物。
神经保护剂
一些四氢喹啉衍生物因其神经保护特性而受到研究。 像1-甲基-1,2,3,4-四氢异喹啉这样的化合物,其结构与7-甲基-1,2,3,4-四氢喹啉相似,在帕金森氏病等神经退行性疾病的研究中显示出潜力 。这些化合物可能有助于开发保护神经细胞免受损伤的治疗方法。
有机合成中的催化
四氢喹啉也被用作有机合成中的催化剂或中间体。 例如,使用各种非均相催化剂探索了四氢喹啉的C(1)-官能化与炔烃 。这种官能化对于创造具有潜在药物应用的复杂有机分子至关重要。
作用机制
1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .
安全和危害
未来方向
Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.
属性
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFXGQYGECZNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332546 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58960-03-5 | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)



![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)
![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)







![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)